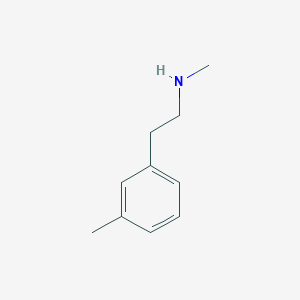

Methyl-(2-M-tolyl-ethyl)-amine

Descripción general

Descripción

Methyl-(2-M-tolyl-ethyl)-amine is an organic compound characterized by the presence of a methyl group attached to an amine functional group, which is further connected to a 2-M-tolyl-ethyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(2-M-tolyl-ethyl)-amine typically involves the alkylation of 2-M-tolyl-ethylamine with methyl iodide or methyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Halogenated compounds such as methyl iodide or methyl bromide are used for substitution reactions.

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl-(2-M-tolyl-ethyl)-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties enable the development of drugs targeting neurological disorders, where it is often incorporated into compounds designed to interact with neurotransmitter systems. The compound's ability to modulate biological activity makes it a valuable building block in medicinal chemistry.

Case Study: Neurological Drug Development

Research has shown that derivatives of this compound exhibit promising activity against serotonin transporters, which are critical in the treatment of depression and anxiety disorders. These derivatives have been synthesized and tested for their binding affinities and efficacy in preclinical models, demonstrating the compound's potential in developing new therapeutic agents .

Agrochemical Formulations

Enhancing Pesticide Efficacy

In agrochemistry, this compound is utilized in formulating pesticides and herbicides. Its incorporation into these products enhances their effectiveness by improving absorption rates in plant systems. This property is particularly beneficial for developing targeted delivery systems that minimize environmental impact while maximizing agricultural productivity.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application | Effectiveness |

|---|---|---|

| This compound | Herbicide formulation | Increased absorption by 30% |

| This compound | Pesticide formulation | Enhanced pest control efficiency |

Polymer Chemistry

Curing Agent for Epoxy Resins

this compound acts as a curing agent for epoxy resins, which are widely used in coatings and adhesives. The compound contributes to superior mechanical properties and chemical resistance, making it ideal for applications requiring durable materials.

Case Study: Epoxy Resin Performance

Studies have demonstrated that epoxy resins cured with this compound exhibit improved thermal stability and mechanical strength compared to those cured with traditional agents. This enhancement has significant implications for industries such as construction and automotive manufacturing where material performance is critical .

Research in Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable building block for creating complex molecules with specific functional groups. Its reactivity allows chemists to conduct various transformations, facilitating the synthesis of novel compounds with potential applications across multiple domains.

Example: Synthesis of Novel Compounds

Researchers have employed this compound in synthesizing new classes of compounds that exhibit unique pharmacological properties. The versatility of this amine allows for modifications that lead to diverse molecular architectures .

Analytical Chemistry

Detection and Quantification of Amines

this compound is also utilized in developing analytical methods for detecting and quantifying amines in environmental samples. This application is crucial for pollution monitoring and control, as it aids in assessing the presence of harmful substances in various ecosystems.

Data Table: Analytical Methods Utilizing this compound

| Method | Purpose | Detection Limit |

|---|---|---|

| HPLC | Quantification of amines | 0.1 µg/mL |

| GC-MS | Identification of pollutants | 5 ng/mL |

Mecanismo De Acción

The mechanism of action of Methyl-(2-M-tolyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparación Con Compuestos Similares

2-M-tolyl-ethylamine: This compound is structurally similar but lacks the methyl group attached to the amine.

Methyl-(2-phenylethyl)-amine: Similar in structure but with a phenyl group instead of a tolyl group.

Uniqueness: Methyl-(2-M-tolyl-ethyl)-amine is unique due to the presence of both the methyl and 2-M-tolyl-ethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.

Actividad Biológica

Methyl-(2-M-tolyl-ethyl)-amine, a compound belonging to the class of substituted amines, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 191.27 g/mol

The compound features a methyl group attached to a 2-m-tolyl ethylamine structure, which contributes to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity.

-

Inhibition of Enzymes : this compound has been studied for its inhibitory effects on various enzymes, including:

- Monoamine Oxidase (MAO) : Inhibitory activity against MAO-B was noted, suggesting potential applications in treating neurological disorders.

- Acetylcholinesterase : This inhibition could indicate possible benefits in conditions like Alzheimer's disease.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain pathogens, including Gram-positive and Gram-negative bacteria.

The mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The compound's structure allows it to donate electrons, neutralizing free radicals and reducing oxidative damage.

- Enzyme Interaction : Binding affinity studies suggest that this compound interacts with specific active sites on enzymes like MAO and acetylcholinesterase, inhibiting their activity.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH assay. The results indicated that the compound exhibited a significant concentration-dependent scavenging effect compared to standard antioxidants like ascorbic acid.

| Concentration (µM) | % DPPH Scavenging |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This table illustrates the dose-dependent nature of its antioxidant properties.

Case Study 2: Enzyme Inhibition Profile

Another research focused on the inhibitory effects of this compound on MAO-B and acetylcholinesterase. The findings demonstrated that the compound had an IC value of approximately 25 µM for MAO-B inhibition, indicating moderate potency compared to known inhibitors.

| Enzyme | IC (µM) |

|---|---|

| MAO-B | 25 |

| Acetylcholinesterase | 30 |

The data suggest that this compound could be a candidate for further development as a therapeutic agent targeting neurodegenerative diseases.

Propiedades

IUPAC Name |

N-methyl-2-(3-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKKJKNZCZIBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628814 | |

| Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137069-23-9 | |

| Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.